molecular formula C9H16O2 B2822314 (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 2137099-53-5

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol

Cat. No.: B2822314
CAS No.: 2137099-53-5
M. Wt: 156.225
InChI Key: OWDJNIXSANHEDW-DTORHVGOSA-N
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Description

(1-Methyl-2-oxabicyclo[222]octan-4-yl)methanol is an organic compound with a unique bicyclic structure It is characterized by a fused ring system containing an oxygen atom, making it part of the oxabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone or an epoxide.

    Reduction: The precursor undergoes reduction using reagents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.

    Methylation: The alcohol is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and optimized temperature and pressure conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
  • (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine hydrochloride

Uniqueness

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group at a strategic position. This structural feature imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)7-11-8/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDJNIXSANHEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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